N-methyl-N-(3-trimethoxysilylpropyl)carbamate
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Overview
Description
Methyl[3-(trimethoxysilyl)propyl]carbamate is a chemical compound with the molecular formula C8H19NO5Si and a molecular weight of 237.33 g/mol . It is known for its unique properties that make it useful in various scientific and industrial applications. The compound is characterized by the presence of a carbamate group and a trimethoxysilyl group, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl[3-(trimethoxysilyl)propyl]carbamate can be synthesized through a reaction involving the corresponding amine and methyl chloroformate in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity . The general reaction scheme is as follows:
[ \text{R-NH}_2 + \text{CH}_3\text{OCOCl} \rightarrow \text{R-NHCOOCH}_3 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of methyl[3-(trimethoxysilyl)propyl]carbamate involves large-scale reactions using automated systems to ensure consistency and efficiency. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl[3-(trimethoxysilyl)propyl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are essential in the formation of polymeric structures.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions under acidic or basic conditions.
Condensation: Often facilitated by catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Requires nucleophiles such as amines or alcohols and is usually conducted under mild conditions to prevent decomposition.
Major Products Formed
Hydrolysis: Produces silanol groups.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Substitution: Yields various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl[3-(trimethoxysilyl)propyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl[3-(trimethoxysilyl)propyl]carbamate involves its ability to form covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This process is crucial in the formation of stable polymeric structures and the modification of surfaces .
Comparison with Similar Compounds
Similar Compounds
- (3-Aminopropyl)trimethoxysilane
- (3-Glycidyloxypropyl)trimethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
- (3-Trimethoxysilylpropyl)methacrylate
Uniqueness
Methyl[3-(trimethoxysilyl)propyl]carbamate is unique due to the presence of both a carbamate group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it highly versatile in various applications. Its ability to form strong covalent bonds with different substrates sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H18NO5Si- |
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Molecular Weight |
236.32 g/mol |
IUPAC Name |
N-methyl-N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C8H19NO5Si/c1-9(8(10)11)6-5-7-15(12-2,13-3)14-4/h5-7H2,1-4H3,(H,10,11)/p-1 |
InChI Key |
SPTWMADJBWWWPW-UHFFFAOYSA-M |
Canonical SMILES |
CN(CCC[Si](OC)(OC)OC)C(=O)[O-] |
Origin of Product |
United States |
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